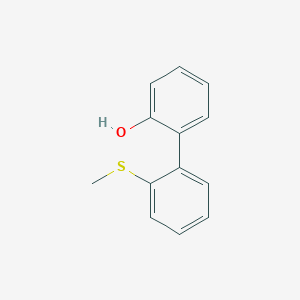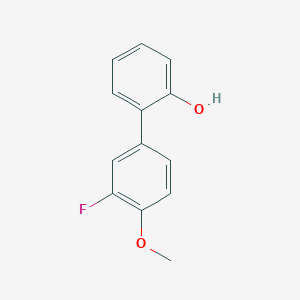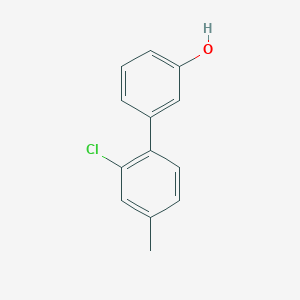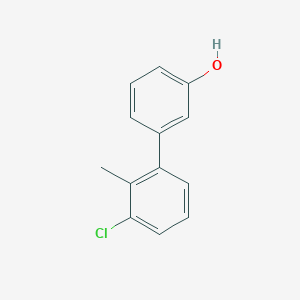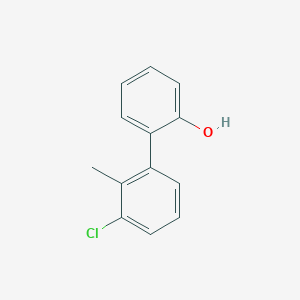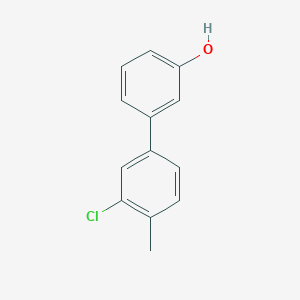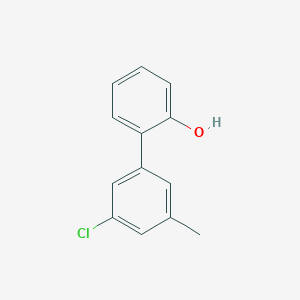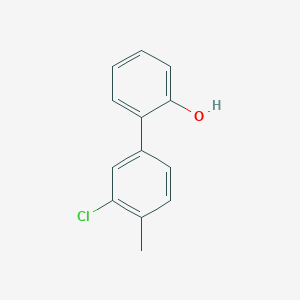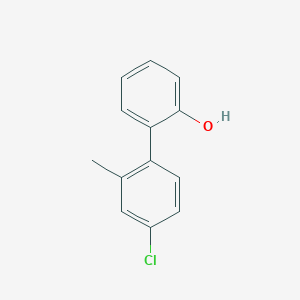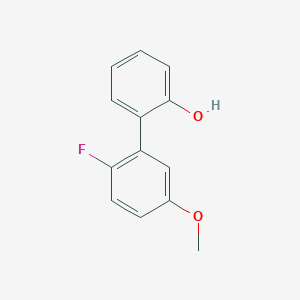
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, is an organic compound with a molecular formula of C7H6FNO2. It is a colorless solid with a melting point of 103-104 °C. It is a widely used reagent in organic synthesis, and it has been studied for its potential applications in various scientific research fields.
Scientific Research Applications
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, has been studied for its potential applications in various scientific research fields. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been used as a reagent in organic synthesis. It has been used in the synthesis of various compounds, such as benzophenones, heterocyclic compounds, and polyfunctional compounds. It has also been used in the synthesis of novel anti-cancer drugs, and it has been studied for its potential applications in the field of nanotechnology.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, is not yet fully understood. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-fungal properties are due to its ability to inhibit the activity of certain enzymes. It is also believed that its anti-cancer properties are due to its ability to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, has been found to have a number of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, and anti-fungal properties, and it has been found to possess anti-cancer properties. It has also been found to possess anti-oxidant properties, and it has been found to possess anti-viral properties.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively inexpensive and easy to obtain. Furthermore, it is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is that it is highly toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research into 2-(2-Fluoro-5-methoxyphenyl)phenol, 95%. One potential direction is to further investigate its anti-inflammatory, anti-bacterial, and anti-fungal properties and to develop new compounds based on its structure. Another potential direction is to further investigate its anti-cancer properties and to develop new compounds based on its structure. Additionally, further research could be done to investigate its potential applications in the field of nanotechnology. Finally, further research could be done to investigate its potential applications in the development of new drugs and therapies.
Synthesis Methods
2-(2-Fluoro-5-methoxyphenyl)phenol, 95%, can be synthesized through a two-step reaction. First, 2-fluoro-5-methoxyphenol is reacted with potassium hydroxide in aqueous alcohol to form 2-fluoro-5-methoxy-2-hydroxybenzaldehyde. This is then reacted with benzaldehyde and hydrochloric acid in aqueous alcohol to form 2-(2-fluoro-5-methoxyphenyl)phenol, 95%. This synthesis method has been widely used in organic synthesis of 2-(2-Fluoro-5-methoxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-9-6-7-12(14)11(8-9)10-4-2-3-5-13(10)15/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKXEGSFIGILCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683495 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-65-7 |
Source


|
| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


